molecular formula C14H12ClN B8562822 1-(4-chloro-2-methylphenyl)-N-phenylmethanimine

1-(4-chloro-2-methylphenyl)-N-phenylmethanimine

Cat. No.: B8562822
M. Wt: 229.70 g/mol
InChI Key: QULHXZRQLWVQSZ-UHFFFAOYSA-N
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Description

1-(4-chloro-2-methylphenyl)-N-phenylmethanimine is an organic compound characterized by the presence of a chloro-substituted phenyl group and a methylene-linked benzeneamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-methylphenyl)-N-phenylmethanimine typically involves the reaction of 4-chloro-2-methylbenzaldehyde with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-methylphenyl)-N-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce N-[(4-chloro-2-methylphenyl)-methyl]benzeneamine.

Scientific Research Applications

1-(4-chloro-2-methylphenyl)-N-phenylmethanimine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(4-chloro-2-methylphenyl)-N-phenylmethanimine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide
  • N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • N-(4-Chlorophenyl)-4-hydroxybenzamide

Uniqueness

1-(4-chloro-2-methylphenyl)-N-phenylmethanimine is unique due to its specific structural features, such as the chloro and methylene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-N-phenylmethanimine

InChI

InChI=1S/C14H12ClN/c1-11-9-13(15)8-7-12(11)10-16-14-5-3-2-4-6-14/h2-10H,1H3

InChI Key

QULHXZRQLWVQSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C=NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-methylbenzaldehyde (3.5 g, 22.6 mmol) and aniline (2.11 g, 22.6 mmol) in toluene (40 ml) was heated at reflux in a Dean-Stark apparatus for 1 hour. The mixture was cooled and evaporated in vacuo to leave an oily residue. The residue was redissolved in ether, washed with 5% sodium bicarbonate solution. The organic phase was separated, dried over MgSO4 and filtered. The filtrate was concentrated in vacuo to afford an oily residue which was purified by distillation via a Kugelrohr apparatus (oven temperature 160° C., 0.5 mm) to provide the title compound (4.0 g, 7.4 mmol, 77%) as a viscous oil; pmr (CDCl3)δ2.5(3H, s), 6.3-7.5(7H,m), 7.95(H, d), 8.6(H,s).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

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